molecular formula C25H20BrNO2 B5084548 isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate

isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate

Cat. No. B5084548
M. Wt: 446.3 g/mol
InChI Key: PVKJEASHRMAZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate, also known as BRQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biology and chemistry. In

Mechanism of Action

The mechanism of action of isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various molecular targets involved in cancer cell proliferation and survival. isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has also been shown to inhibit the migration and invasion of cancer cells, which are key processes in tumor metastasis. Additionally, isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has been shown to modulate the expression of various genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the molecular mechanisms of cancer cell proliferation and survival. However, there are also some limitations to using isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate in lab experiments. One limitation is that it can be difficult to synthesize and purify, which can limit its availability. Additionally, isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate can be toxic to normal cells at high concentrations, which can make it challenging to use in certain experiments.

Future Directions

There are many potential future directions for research on isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate. One direction is to further explore its anti-cancer activity and mechanism of action, with the goal of developing new cancer therapies that target the molecular pathways that isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate affects. Another direction is to study its potential applications in the treatment of Alzheimer's disease, with the goal of developing new drugs that can prevent or slow the progression of the disease. Additionally, there is potential for isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate to be used in other areas of scientific research, such as materials science and catalysis.

Synthesis Methods

The synthesis of isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate involves the reaction of 2-bromo-6-nitrophenol with biphenyl-4-carbaldehyde in the presence of sodium hydroxide and acetic acid. The resulting product is then treated with isopropyl chloroformate and 2-aminoacetophenone to yield isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate. The purity and yield of isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

Isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has been widely used in scientific research due to its unique chemical structure and properties. It has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer. isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are thought to play a key role in the development of the disease.

properties

IUPAC Name

propan-2-yl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrNO2/c1-16(2)29-25(28)22-15-24(27-23-13-12-20(26)14-21(22)23)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKJEASHRMAZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate

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